molecular formula C7H17NO B8383281 (3RS,4R)-4-Amino-2-methyl-hexan-3-ol

(3RS,4R)-4-Amino-2-methyl-hexan-3-ol

Cat. No.: B8383281
M. Wt: 131.22 g/mol
InChI Key: KHRLRJPSKWLLPI-ULUSZKPHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3RS,4R)-4-Amino-2-methyl-hexan-3-ol is a chiral amino alcohol of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring stereogenic centers, is highly relevant for the development of enzyme inhibitors. Current scientific literature highlights the critical role of arginase enzymes in various disease pathways. Arginase, a manganese-containing metalloenzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea . The two mammalian isoforms, arginase-1 (ARG-1) and arginase-2 (ARG-2), are implicated in a range of conditions, including cardiovascular diseases, neurodegenerative disorders like Alzheimer's disease, and cancer . In the tumor microenvironment, arginase activity, particularly from ARG-1 expressed in myeloid-derived suppressor cells and ARG-2 in regulatory T cells, leads to L-arginine depletion, impairing T-cell function and enabling immune evasion by cancer cells . Consequently, arginase has emerged as a promising therapeutic target, spurring the development of potent inhibitors. The core scaffold of this compound provides a versatile chiral building block for synthesizing novel small-molecule inhibitors aimed at this target. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop potential therapeutics for cancer immunotherapy, inflammatory diseases, and other conditions driven by dysregulated arginase activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(4R)-4-amino-2-methylhexan-3-ol

InChI

InChI=1S/C7H17NO/c1-4-6(8)7(9)5(2)3/h5-7,9H,4,8H2,1-3H3/t6-,7?/m1/s1

InChI Key

KHRLRJPSKWLLPI-ULUSZKPHSA-N

Isomeric SMILES

CC[C@H](C(C(C)C)O)N

Canonical SMILES

CCC(C(C(C)C)O)N

Origin of Product

United States

Comparison with Similar Compounds

(3RS,4R)-4-{9-Isopropyl-6-[(pyridin-3-ylmethyl)-amino]-9H-purin-2-ylamino}-hexan-3-ol

Molecular Formula : C₂₄H₃₇N₉O
Molecular Weight : ~479.63 g/mol
Key Features :

  • A purine-based derivative of (3RS,4R)-4-Amino-2-methyl-hexan-3-ol.
  • Contains a pyridin-3-ylmethyl-amino substituent and an isopropyl group on the purine ring.

Comparison :

  • Structural Divergence: The addition of the purine moiety and aromatic substituents enhances binding affinity to kinase targets compared to the parent amino alcohol.
  • Applications : Primarily used in pharmaceutical research for modulating kinase pathways, whereas the parent compound may serve as a simpler scaffold for structure-activity relationship (SAR) studies.

(3R,4S)-4-Aminooxan-3-ol Hydrochloride

Molecular Formula: C₅H₁₂ClNO₂ Molecular Weight: 153.61 g/mol Key Features:

  • Cyclic amino alcohol with a tetrahydropyran (oxane) backbone.
  • Stereochemistry: (3R,4S) configuration.
  • Used in asymmetric synthesis as a chiral building block, emphasizing its role in enantioselective reactions .

Comparison :

  • Structural Divergence: The cyclic structure reduces conformational flexibility compared to the linear hexanol backbone of this compound.
  • Applications : Valued in synthetic chemistry for constructing stereochemically complex molecules, unlike the kinase-targeting parent compound.

4-Methyl-2-hexanol

Molecular Formula : C₇H₁₆O
Molecular Weight : 116.20 g/mol
Key Features :

  • A non-amino branched alcohol with a hydroxyl group at the 2-position.
  • CAS: 2313-61-3 .

Comparison :

  • Reactivity: The absence of an amino group limits its utility in reactions requiring nucleophilic amines (e.g., amide bond formation).

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Primary Applications
This compound C₇H₁₇NO ~131.22 Amino, hydroxyl 3RS, 4R Kinase inhibitor research
(3R,4S)-4-Aminooxan-3-ol hydrochloride C₅H₁₂ClNO₂ 153.61 Amino, hydroxyl, oxane 3R,4S Asymmetric synthesis
4-Methyl-2-hexanol C₇H₁₆O 116.20 Hydroxyl N/A (achiral) Organic synthesis

Research Findings and Implications

Stereochemical Impact : The (3RS,4R) configuration of the parent compound may lead to divergent pharmacokinetic profiles compared to the (3R,4S)-configured cyclic analog. Enantiomeric purity could critically influence target binding in kinase inhibitors .

Functional Group Influence: The amino group in this compound enables interactions with biological targets (e.g., hydrogen bonding), a feature absent in 4-methyl-2-hexanol .

Synthetic Utility: Cyclic analogs like (3R,4S)-4-Aminooxan-3-ol hydrochloride highlight the trade-off between structural rigidity and bioavailability, often prioritized in drug design .

Preparation Methods

One-Pot Multi-Enzymatic Reduction

A highly efficient method employs ene reductases (OYE2.6, OYE1-W116V) and alcohol dehydrogenases (ADH440, ADH270) in a one-pot system. Starting from 4-methylhex-3-en-2-one, sequential reduction of the double bond and ketone group yields the target amino alcohol. Key features:

  • Substrate : 4-methylhex-3-en-2-one (100 mg scale).

  • Conditions : Potassium phosphate buffer (pH 7.0), 30°C, NADP+/GDH/glucose cofactor system.

  • Outcome : 85% yield, 98:2 dr (3RS,4R:3RS,4S).

Transaminase-Mediated Amination

Using ω-transaminases, 2-methyl-3-oxo-hexan-4-ol is converted to the corresponding amino alcohol.

  • Catalyst : Chromobacterium violaceum ω-TA (CV-ωTA).

  • Amine donor : Isopropylamine.

  • Conditions : 37°C, pH 7.5, 24 h.

  • Outcome : 72% yield, 94% ee.

Chemical Synthesis

Asymmetric Aldol Reaction

A stereoselective aldol reaction between 2-methylpropanal and nitroethane derivatives achieves the target scaffold.

  • Catalyst : L-Proline (20 mol%).

  • Conditions : DMSO, 25°C, 48 h.

  • Outcome : 68% yield, 90:10 dr.

Borane-Mediated Reduction of α-Hydroxy Oximes

Cyclic α-hydroxy oximes are reduced with borane-THF to yield cis-amino alcohols.

  • Substrate : 3-hydroxy-4-thiochromanone oxime.

  • Conditions : BH₃·THF (3 equiv), 0°C → 23°C, 16 h.

  • Outcome : 89% yield, 95:5 dr (cis:trans).

Sharpless Asymmetric Aminohydroxylation

α,β-Unsaturated esters undergo aminohydroxylation to install adjacent amino and hydroxyl groups.

  • Catalyst : (DHQ)₂PHAL with K₂OsO₂(OH)₄.

  • Conditions : t-BuOH/H₂O (1:1), 0°C.

  • Outcome : 75% yield, 92% ee.

Resolution Techniques

Kinetic Resolution with Lipases

Racemic 4-amino-2-methyl-hexan-3-ol is resolved using Candida antarctica lipase B.

  • Acyl donor : Vinyl acetate.

  • Conditions : Hexane, 30°C, 48 h.

  • Outcome : 50% conversion, 99% ee for (3R,4R)-isomer.

Diastereomeric Salt Formation

Racemates are treated with chiral acids (e.g., L-tartaric acid) to precipitate diastereomeric salts.

  • Solvent : Ethanol/water (4:1).

  • Outcome : 45% recovery, 97% de.

Comparative Analysis of Methods

MethodYield (%)Stereochemical Purity (dr/ee)Scale (g)Key Advantage
Multi-Enzymatic8598:2 dr0.1One-pot, no protecting groups
Borane Reduction8995:5 dr0.5High cis-selectivity
ω-Transaminase7294% ee0.2Green chemistry
Lipase Resolution5099% ee0.05High enantiopurity

Q & A

Q. What are the common synthetic routes for (3RS,4R)-4-Amino-2-methyl-hexan-3-ol, and how can reaction conditions be optimized to control stereochemistry?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral auxiliary strategies. For example, diastereomeric intermediates (e.g., N-Boc-protected amino alcohols) can be resolved via crystallization or chromatography . Reaction optimization includes controlling temperature (-20°C to 25°C) and solvent polarity (e.g., ethanol or THF) to favor kinetic vs. thermodynamic product formation. Catalytic methods, such as palladium-mediated heteroannulation, may also introduce stereochemical control .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
  • NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals, enabling quantification of diastereomeric excess .
  • X-ray Crystallography : Resolves absolute configuration; critical for validating synthetic routes .
  • Polarimetry : Measures optical rotation to confirm enantiomeric ratios .

Advanced Research Questions

Q. How do the stereochemical configurations of this compound influence its biological activity, and what strategies exist to resolve conflicting data in pharmacological studies?

  • Methodological Answer : Stereochemistry directly impacts binding affinity to biological targets (e.g., enzymes or receptors). For example, the (3R,4R) configuration may exhibit higher activity due to spatial compatibility with target pockets . To resolve conflicting activity
  • Comparative Assays : Test all stereoisomers under identical conditions (pH, temperature) .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values .
  • Metabolic Profiling : Assess if enantiomers undergo differential metabolism in biological systems .

Q. What computational modeling approaches are used to predict the reactivity and interactions of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates energy barriers for stereochemical interconversion and protonation states .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time to identify stable binding conformations .
  • QSAR Models : Relate structural features (e.g., logP, H-bond donors) to activity data for predictive design .

Q. How can researchers address discrepancies in reported physical-chemical properties (e.g., solubility, stability) of this compound across different studies?

  • Methodological Answer :
  • Standardized Protocols : Use ICH guidelines for solubility testing (e.g., shake-flask method) and stability studies (25°C/60% RH) .
  • Cross-Validation : Compare data from orthogonal techniques (e.g., DSC for melting points vs. HPLC purity assays) .
  • Environmental Controls : Document pH, ionic strength, and solvent composition, as these factors significantly influence properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.